(3-Aminopropyl)dibenzylamine

Physicochemical profiling Isomer differentiation Medicinal chemistry design

(3-Aminopropyl)dibenzylamine is an unsymmetrical C17H22N2 diamine scaffold possessing a tertiary N,N-dibenzylamine on one terminus and a primary amine on the opposite propyl chain terminus (CAS 107142-94-9). This compound is frequently co-catalogued alongside, or confused with, its symmetrical constitutional isomer N,N′-dibenzyl-1,3-propanediamine (CAS 10239-34-6), which bears two secondary benzylamine groups.

Molecular Formula C17H22N2
Molecular Weight 254.377
CAS No. 10239-34-6; 107142-94-9
Cat. No. B2759344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)dibenzylamine
CAS10239-34-6; 107142-94-9
Molecular FormulaC17H22N2
Molecular Weight254.377
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCN)CC2=CC=CC=C2
InChIInChI=1S/C17H22N2/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15,18H2
InChIKeyKXBUDXGDASOGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)dibenzylamine (CAS 107142-94-9 / 10239-34-6): Structural Identity and Procurement-Relevant Characteristics


(3-Aminopropyl)dibenzylamine is an unsymmetrical C17H22N2 diamine scaffold possessing a tertiary N,N-dibenzylamine on one terminus and a primary amine on the opposite propyl chain terminus (CAS 107142-94-9) [1]. This compound is frequently co-catalogued alongside, or confused with, its symmetrical constitutional isomer N,N′-dibenzyl-1,3-propanediamine (CAS 10239-34-6), which bears two secondary benzylamine groups [2]. Both forms share the molecular formula and molecular weight (~254.37 g/mol) but differ in the number of hydrogen-bond donors (1 vs. 2) and the basicity/reactivity of the nitrogen atoms. The unsymmetrical architecture provides a single free primary amine handle that is sterically and electronically distinct from the dibenzylated tertiary amine, enabling regioselective functionalization not possible with the symmetrical isomer. Commercially, the compound is supplied as a clear pale-yellow oil with typical purity ≥95% (GC) and requires storage at −20 °C under inert atmosphere to maintain stability .

Why Generic Diamine Substitution Fails: The Functional Consequences of N-Benzylation Pattern in (3-Aminopropyl)dibenzylamine


In-class 1,3-propanediamine derivatives cannot be freely interchanged because the number, position, and substitution pattern of benzyl groups fundamentally dictate the molecule’s hydrogen-bonding capacity, steric environment, amine nucleophilicity, and biological target engagement. The unsymmetrical N,N-dibenzyl architecture (CAS 107142-94-9) presents a single primary -NH₂ group (HBD count = 1) versus the two secondary amine -NH sites in the N,N′-dibenzyl isomer (HBD count = 2) [1]. This difference critically affects metal-chelation geometry in coordination chemistry applications, regioselective derivatisation in synthetic workflows, and binding-mode compatibility with biological targets such as polyamine transporters or viral polymerases, where recognition of a free primary amine terminus is often a prerequisite for activity [2]. Furthermore, the tertiary amine of the N,N-dibenzyl form is more sterically hindered, reducing its susceptibility to oxidative debenzylation and altering its pharmacokinetic handling relative to the secondary amine analogue. Selecting the wrong isomer therefore not only risks loss of desired reactivity but may introduce unanticipated off-target pharmacology or synthetic dead-ends.

Quantitative Differentiation Evidence: (3-Aminopropyl)dibenzylamine vs. Closest Structural Analogs


Constitutional Isomerism: Hydrogen-Bond Donor Count and logP Drive Differential Physicochemical Profile

The unsymmetrical (3-Aminopropyl)dibenzylamine (CAS 107142-94-9) and the symmetrical N,N′-dibenzyl-1,3-propanediamine (CAS 10239-34-6) are constitutional isomers that differ in hydrogen-bond donor count (HBD = 1 vs. 2) and computed lipophilicity (XLogP3 = 2.7 vs. 2.6) [1]. The lower HBD count of the unsymmetrical form predicts improved passive membrane permeability and reduced aqueous solubility of the neutral species, while the single primary amine provides a unique nucleophilic site for selective conjugation [1].

Physicochemical profiling Isomer differentiation Medicinal chemistry design

Antiproliferative Chain-Length Selectivity: 1,3-Propanediamine vs. Putrescine and Cadaverine Dibenzyl Derivatives

In a direct comparative study, N1,N3-dibenzyl-1,3-diaminopropane (DBPr, CAS 10239-34-6, the symmetrical isomer) was evaluated alongside N1,N4-dibenzylputrescine (DBP, C4 spacer) and N1,N5-dibenzylcadaverine (DBC, C5 spacer) for antiproliferative activity against rat hepatoma (H-4-II-E) and human squamous cell carcinoma (SCC) lines [1]. DBPr was explicitly reported as a 'much weaker inhibitor of cell growth' compared to DBP and DBC, which achieved cytotoxicity at 100 µM [1]. This demonstrates that the 1,3-propanediamine backbone imparts significantly reduced polyamine-pathway engagement relative to the endogenous C4 (putrescine) and C5 (cadaverine) chain lengths, establishing a clear negative-selectivity benchmark.

Polyamine pharmacology Cancer cell biology Structure-activity relationship

Platinum(II) Complexation: N-Benzyl-1,3-Propanediamine Ligands Yield Cisplatin Analogues with Tunable DNA Interaction

Seven novel platinum(II) complexes were synthesized using N-benzyl-1,3-propanediamine derivatives as bidentate ligands, prepared by direct reaction of K2[PtCl4] with the appropriate ligand in water [1]. These complexes are structural analogues of cisplatin and demonstrate that the 1,3-propanediamine backbone with benzyl substitution generates stable Pt(II) coordination compounds with potential antineoplastic activity [1]. The unsymmetrical (3-Aminopropyl)dibenzylamine, bearing one free primary amine and one hindered tertiary amine, is expected to coordinate platinum with a distinct kinetic and thermodynamic profile compared to the symmetrical N,N′-dibenzyl analogue, where both nitrogens are secondary amines, potentially affecting hydrolysis rates and DNA-adduct formation.

Bioinorganic chemistry Anticancer metallodrugs Coordination chemistry

Reversible Aminal Formation for Controlled Fragrance Release: N,N′-Dibenzyl Alkyldiamines as Dynamic Covalent Delivery Systems

N,N′-Dibenzyl alkyldiamines, including the 1,3-propanediamine scaffold, have been demonstrated to form reversible aminals with volatile aldehydes in aqueous systems, functioning as controlled-release delivery systems for perfume ingredients [1]. The equilibrium constants and kinetic rate constants for aminal formation and hydrolysis were determined by NMR, and the dynamic mixtures showed prolonged fragrance evaporation when deposited on cotton, outperforming non-encapsulated controls [1]. The unsymmetrical (3-Aminopropyl)dibenzylamine offers a differentiated release profile because only the primary amine terminus can form the aminal linkage, while the tertiary dibenzylamine remains non-reactive, potentially altering the equilibrium position and release half-life compared to symmetrical diamines with two reactive sites.

Dynamic covalent chemistry Controlled release Fragrance delivery

Hepatitis C Virus Inhibition: 1,3-Diaminopropane Scaffold Identified as Pharmacologically Relevant Core

Multiple independent vendor technical datasheets and patent filings identify N,N′-dibenzyl-1,3-diaminopropane (CAS 10239-34-6) as a hepatitis C virus inhibitor [1]. A cell-based SAR study of hexahydropyrimidine (HHP) HCV inhibitors revealed that the linear diamine hydrolysis product (structurally analogous to N,N′-dibenzyl-1,3-propanediamine) is the active species responsible for antiviral activity, exhibiting comparable potency to the cyclic HHP parent . This finding positions the 1,3-diaminopropane core as a viable pharmacophore for anti-HCV drug development, distinct from the more common imidazole- or pyrrolidine-based HCV inhibitors.

Antiviral drug discovery HCV NS5A Viral replication inhibition

Application Scenarios Where (3-Aminopropyl)dibenzylamine Provides Verifiable Differentiation


Regioselective Synthesis of Unsymmetrical Polyamine Conjugates via Primary Amine Targeting

The single primary amine of (3-Aminopropyl)dibenzylamine enables exclusive coupling to carboxylic acids, activated esters, isocyanates, or aldehydes without competing reactions at the hindered tertiary amine [1]. This regiochemical fidelity is essential for constructing well-defined N-functionalised polyamine libraries, peptide-mimetic linkers, or targeted drug conjugates where a specific 1:1 stoichiometry must be maintained. The symmetrical N,N′-dibenzyl isomer cannot achieve this selectivity without differential protecting-group strategies, increasing synthetic step count and reducing overall yield.

Asymmetric Ligand for Platinum(II) and Other Transition-Metal Anticancer Complexes

The unsymmetrical N,N-dibenzyl-1,3-propanediamine framework provides a bidentate (N^N) ligand environment with two electronically distinct nitrogen donors: a strongly σ-donating primary amine and a sterically bulky tertiary amine. This asymmetry can modulate the aquation rate, DNA-binding kinetics, and cellular uptake of the resulting Pt(II) complexes relative to those derived from symmetrical diamines [2]. Researchers developing third-generation platinum agents with improved resistance profiles should evaluate this scaffold as a differentiated alternative to 1,2-diaminocyclohexane or ethylenediamine ligands.

Controlled-Release Prodrug or Fragrance Delivery via Reversible Aminal Chemistry

The primary amine of (3-Aminopropyl)dibenzylamine reacts with volatile aldehydes to form aminals that hydrolyse under physiological or environmental conditions, releasing the aldehyde in a controlled manner [3]. The tertiary dibenzylamine remains inert under the conjugation conditions, preventing cross-linking and ensuring a single-aldehyde payload per carrier molecule. This stoichiometric predictability is advantageous for regulatory submissions in fragrance or consumer-product applications where batch-to-batch consistency of release kinetics must be demonstrated.

Hepatitis C Virus Replicon Screening and NS5A Inhibitor Medicinal Chemistry

Cell-based SAR studies have confirmed that linear 1,3-diaminopropane derivatives retain anti-HCV activity comparable to their cyclic hexahydropyrimidine precursors, validating the diamine core as a pharmacophoric element . The unsymmetrical (3-Aminopropyl)dibenzylamine allows systematic exploration of N-substituent effects on antiviral potency and selectivity because the primary amine can be independently derivatised while keeping the dibenzyl tertiary amine constant, enabling clean SAR interpretation that is confounded when using symmetrical diamines.

Quote Request

Request a Quote for (3-Aminopropyl)dibenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.